Cas no 1453084-80-4 ((3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate)

(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate is a chemically modified carbohydrate derivative featuring acetyl-protected hydroxyl groups and an amino functionality. This compound is valuable in synthetic organic chemistry, particularly in glycosylation reactions and the preparation of glycosidic linkages. The acetyl groups enhance stability and solubility in organic solvents, facilitating controlled reactivity in multi-step syntheses. The presence of the amino group allows for further functionalization, making it a versatile intermediate for pharmaceuticals, glycoconjugates, and bioactive molecules. Its well-defined structure ensures reproducibility in research applications, while its selective reactivity supports precision in complex molecular assembly. Suitable for controlled environments, it requires handling under anhydrous conditions to preserve integrity.
(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate structure
1453084-80-4 structure
Product Name:(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate
CAS No:1453084-80-4
MF:C14H21NO9
MW:347.317845106125
CID:5151010
Update Time:2025-05-23

(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate Chemical and Physical Properties

Names and Identifiers

    • NSC272457
    • (3,4,5-triacetyloxy-6-aminooxan-2-yl)methyl acetate
    • (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-O-acetylhexopyranosylamine
    • [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate
    • STL301909
    • (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate
    • Inchi: 1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3
    • InChI Key: LMVYBLMOENOGGK-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 507
  • XLogP3: -0.2
  • Topological Polar Surface Area: 140

(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM534734-1g
(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
1453084-80-4 95%+
1g
$1111 2023-03-18

(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate Related Literature

Additional information on (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate

Comprehensive Guide to (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate (CAS 1453084-80-4): Properties, Applications, and Market Insights

(3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate (CAS 1453084-80-4) is a specialized carbohydrate derivative gaining attention in pharmaceutical and biochemical research. This acetylated amino sugar compound exhibits unique structural features that make it valuable for drug development and glycoscience applications. With the growing interest in sugar-based therapeutics and biocompatible materials, this compound has emerged as a subject of significant scientific exploration.

The molecular structure of (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate features multiple acetyl groups protecting reactive hydroxyl sites, while the amino group at position 6 provides a versatile handle for further chemical modifications. This protected sugar derivative is particularly useful in oligosaccharide synthesis, where researchers require precisely controlled building blocks for complex carbohydrate structures. The compound's stability under various conditions makes it suitable for glycosylation reactions in medicinal chemistry.

Recent studies highlight the potential of 1453084-80-4 in developing targeted drug delivery systems. The sugar backbone offers inherent biocompatibility, while the acetyl groups can be selectively removed to expose specific hydroxyl groups for conjugation with therapeutic agents. This property aligns with current trends in precision medicine and personalized therapeutics, where researchers seek molecules that can be tailored for specific biological targets.

In the field of glycobiology, (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate serves as a valuable intermediate for synthesizing complex glycosaminoglycan analogs. These analogs are crucial for studying cell signaling pathways and developing anti-inflammatory compounds. The compound's structural similarity to natural sugar molecules makes it particularly useful for investigating carbohydrate-protein interactions, a hot topic in current biochemical research.

The synthesis of CAS 1453084-80-4 typically involves selective acetylation of precursor sugars followed by amino group introduction. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining high purity standards. These advancements respond to the growing demand for sustainable chemical processes in the pharmaceutical industry.

Market analysis indicates increasing demand for specialty carbohydrate derivatives like (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate, driven by expanding applications in biopharmaceuticals and diagnostic reagents. The compound's versatility in structure-activity relationship studies makes it particularly valuable for drug discovery programs targeting infectious diseases and metabolic disorders.

Quality control of 1453084-80-4 involves advanced analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy to ensure consistent purity and structural integrity. These rigorous standards meet the requirements of GMP-compliant production for research and development purposes. The compound is typically supplied as a white to off-white powder with strict specifications for moisture content and residual solvents.

Researchers frequently inquire about the stability conditions for (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate. Proper storage at controlled temperatures (typically 2-8°C) in airtight containers maintains its chemical integrity over extended periods. The compound demonstrates good stability in various organic solvents, making it convenient for laboratory applications requiring solution-phase chemistry.

Future research directions for CAS 1453084-80-4 include exploring its potential in glycoconjugate vaccine development and tissue engineering scaffolds. The compound's ability to serve as a multifunctional building block positions it well for these emerging applications in biomedical engineering and immunotherapy. Ongoing studies are investigating its role in creating bioactive surfaces for medical devices and diagnostic platforms.

For laboratories working with (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate, proper handling procedures include using standard personal protective equipment and working in well-ventilated areas. While not classified as hazardous under normal conditions, prudent laboratory practices should always be followed when handling any chemical substance. Material Safety Data Sheets (MSDS) provide detailed guidance for safe usage in research settings.

The growing importance of carbohydrate-based drugs in modern medicine ensures continued interest in compounds like 1453084-80-4. As research uncovers more about the biological roles of complex sugars, the demand for well-characterized intermediates such as this acetylated amino sugar derivative will likely increase. Its applications span from basic research to commercial drug development, making it a valuable tool for scientists across multiple disciplines.

Suppliers of (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate typically offer custom synthesis services and bulk quantities to meet diverse research needs. The compound is available with various purity grades, from research-grade (90-95%) to high-purity (>98%) materials suitable for sensitive biological studies. Documentation packages often include comprehensive analytical data to support research reproducibility.

In conclusion, CAS 1453084-80-4 represents an important building block in contemporary glycoscience research. Its unique combination of protected hydroxyl groups and an amino functionality provides researchers with a versatile platform for developing novel biologically active compounds. As the scientific community continues to explore the therapeutic potential of carbohydrates, compounds like (3,4,5-Triacetyloxy-6-aminooxan-2-yl)methyl acetate will remain essential tools for advancing our understanding of sugar-mediated biological processes and developing innovative medical solutions.

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